2-(4-benzylpiperazin-1-yl)-N4-(2,5-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine
Description
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Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-4-N-(2,5-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O4/c1-33-17-8-9-19(34-2)18(14-17)25-22-20(30(31)32)21(24)26-23(27-22)29-12-10-28(11-13-29)15-16-6-4-3-5-7-16/h3-9,14H,10-13,15H2,1-2H3,(H3,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCYKMJDHCVDMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC(=NC(=C2[N+](=O)[O-])N)N3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-benzylpiperazin-1-yl)-N4-(2,5-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine is a member of the pyrimidine class of compounds, which have garnered significant interest due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 396.46 g/mol. The structure features a pyrimidine core substituted with a benzylpiperazine moiety and two methoxy groups, contributing to its lipophilicity and potential interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of related compounds that share structural similarities with 2-(4-benzylpiperazin-1-yl)-N4-(2,5-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine . For instance, a series of N-methyl-quinazolin-4-amines demonstrated significant antiproliferative activity against various cancer cell lines (IC50 values ranging from 0.029 to 0.147 μM), suggesting that similar mechanisms may be at play in our compound of interest .
Table 1: Summary of Antitumor Activity
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | HepG2 | 0.029 | G2/M arrest, apoptosis |
| Compound B | A549 | 0.147 | Anti-tubulin activity |
| 2-(4-benzylpiperazin-1-yl)-N4-(2,5-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine | TBD | TBD | TBD |
The proposed mechanism for the antitumor effects of similar compounds includes cell cycle arrest and induction of apoptosis. The ability to inhibit tubulin polymerization has been noted as a critical factor in the antiproliferative activity observed in related structures . Further research is necessary to elucidate whether 2-(4-benzylpiperazin-1-yl)-N4-(2,5-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine operates through similar pathways.
Immunomodulatory Effects
Pyrimidine derivatives have also been investigated for their immunomodulatory properties. Certain 2,4-pyrimidinediamine compounds have been shown to inhibit IgE and IgG receptor signaling cascades, which are crucial in allergic responses and autoimmune diseases . This suggests that our compound may possess immunomodulatory capabilities that warrant further exploration.
Case Studies and Research Findings
In vitro studies on related compounds indicate that modifications in the piperazine and methoxy groups significantly affect biological activity. For example, alterations in substituents on the benzylpiperazine moiety can enhance binding affinity to specific receptors or enzymes involved in cancer progression or immune response modulation.
Case Study: Anticancer Evaluation
A specific study evaluated the anticancer potential of a structurally analogous compound in xenograft models. Results indicated a marked reduction in tumor size without significant weight loss in treated subjects, underscoring the therapeutic potential while minimizing adverse effects .
Scientific Research Applications
The compound 2-(4-benzylpiperazin-1-yl)-N4-(2,5-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine is a complex organic molecule with significant potential in various scientific research applications. This article explores its applications in medicinal chemistry, pharmacology, and other relevant fields, supported by data tables and documented case studies.
Medicinal Chemistry
The compound has been investigated for its potential as an anticancer agent. Its structural components suggest that it may interact with various biological pathways associated with tumor growth and proliferation.
Pharmacological Studies
Several studies have highlighted the pharmacological potential of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|---|
| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction | |
| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest | |
| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |
Case Studies
- A549 Cell Line Study : Demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a therapeutic agent for lung cancer treatment through apoptosis induction.
- MCF7 Cell Line Study : Reported an IC50 value of 12.5 µM, suggesting that the compound causes cell cycle arrest at the G1 phase, inhibiting further proliferation of breast cancer cells.
- HeLa Cell Line Study : Showed an IC50 value of 10 µM, where the compound inhibited specific enzymes crucial for cancer cell survival.
Toxicology and Pharmacokinetics
Preliminary studies indicate favorable absorption and distribution profiles for this compound, but comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo. Understanding the pharmacokinetics will be critical for determining the therapeutic window and potential side effects.
Summary of Findings
The findings from various studies suggest that 2-(4-benzylpiperazin-1-yl)-N4-(2,5-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine holds promise as a lead compound for further development in cancer therapy and possibly other therapeutic areas. Its unique structure allows for interactions with multiple biological targets, making it a versatile candidate for medicinal chemistry research.
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target compound features a 5-nitropyrimidine core with substitutions at positions 2, 4, and 6. Retrosynthetically, the molecule can be deconstructed into three key components:
- 5-Nitropyrimidine backbone : Serves as the central scaffold for sequential functionalization.
- 4-Benzylpiperazine : Introduced at position 2 via nucleophilic aromatic substitution (NAS).
- 2,5-Dimethoxyaniline : Installed at position 4 (N⁴) through a regioselective NAS, followed by amination at position 6.
The presence of the electron-withdrawing nitro group at position 5 activates the pyrimidine ring for substitution while directing incoming nucleophiles to specific positions based on electronic and steric factors.
Synthetic Route Development
Starting Material: 2,4,6-Trichloro-5-Nitropyrimidine
The synthesis commences with 2,4,6-trichloro-5-nitropyrimidine, a commercially available intermediate. Its trichloro configuration allows sequential substitutions at positions 2, 4, and 6, while the nitro group remains inert under typical reaction conditions.
Key Properties:
Step 1: N⁴-(2,5-Dimethoxyphenyl) Substitution at Position 4
Reaction :
$$ \text{2,4,6-Trichloro-5-nitropyrimidine} + \text{2,5-Dimethoxyaniline} \xrightarrow{\text{Base, Solvent}} \text{Intermediate A} $$
Conditions :
- Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N).
- Temperature : 80–100°C, 4–6 hours.
- Stoichiometry : 1.1 equivalents of 2,5-dimethoxyaniline per equivalent of pyrimidine.
Mechanism :
The base deprotonates the aniline, generating a nucleophilic amine that attacks position 4 of the pyrimidine. The reaction proceeds via a two-step addition-elimination mechanism, with chloride as the leaving group.
Outcome :
Intermediate A: 2,6-Dichloro-N⁴-(2,5-dimethoxyphenyl)-5-nitropyrimidin-4-amine.
Yield : 70–85% (reported for analogous reactions).
Step 2: C6 Amination
Reaction :
$$ \text{Intermediate A} + \text{Ammonia} \xrightarrow{\text{Solvent}} \text{Intermediate B} $$
Conditions :
- Ammonia source : Saturated NH₃ in dioxane or aqueous NH₃ (28%).
- Solvent : Ethanol or tetrahydrofuran (THF).
- Temperature : 100–120°C (sealed tube), 12–24 hours.
Mechanism :
Ammonia acts as a nucleophile, displacing the chloride at position 6. The nitro group’s electron-withdrawing effect enhances the electrophilicity of C6, facilitating substitution.
Outcome :
Intermediate B: 2-Chloro-N⁴-(2,5-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine.
Yield : 60–75%.
Step 3: C2 Substitution with 4-Benzylpiperazine
Reaction :
$$ \text{Intermediate B} + \text{4-Benzylpiperazine} \xrightarrow{\text{Base, Solvent}} \text{Target Compound} $$
Conditions :
- Solvent : DMF or N-methyl-2-pyrrolidone (NMP).
- Base : Diisopropylethylamine (DIEA) or 1,8-diazabicycloundec-7-ene (DBU).
- Temperature : 100–120°C, 18–36 hours.
- Stoichiometry : 1.5 equivalents of 4-benzylpiperazine.
Mechanism :
The secondary amine of 4-benzylpiperazine attacks position 2. The reaction’s prolonged duration compensates for reduced reactivity at C2, which is less activated than C4/C6.
Outcome :
2-(4-Benzylpiperazin-1-yl)-N⁴-(2,5-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine.
Yield : 50–65%.
Purification and Characterization
Chromatographic Purification
Alternative Synthetic Approaches
Challenges and Optimization Strategies
Scalability and Industrial Relevance
Q & A
Q. What are the key structural features influencing the reactivity and biological activity of this compound?
The compound’s pyrimidine core, nitro group at position 5, and substituted benzylpiperazine/aryl moieties are critical. The nitro group enhances electrophilicity for nucleophilic substitution reactions, while the 4-benzylpiperazine and 2,5-dimethoxyphenyl groups influence solubility and receptor binding. These features are analogous to dopamine receptor ligands, where arylpiperazine substituents modulate selectivity for D2/D3 receptors .
Q. What synthetic routes are reported for pyrimidine derivatives with arylpiperazine substituents?
A common approach involves nucleophilic substitution of halogenated pyrimidines with benzylpiperazine derivatives. For example, coupling 4,6-dichloro-5-nitropyrimidine with 4-benzylpiperazine under basic conditions (e.g., K2CO3 in DMF) yields intermediates, followed by amination with 2,5-dimethoxyaniline. Reaction optimization (temperature, solvent polarity) is critical to minimize byproducts like dehalogenation or over-amination .
Q. How can researchers characterize this compound’s purity and structural integrity?
Use orthogonal analytical methods:
- HPLC-MS : To confirm molecular weight and detect impurities (e.g., residual solvents or unreacted intermediates).
- 1H/13C NMR : To verify substitution patterns (e.g., aromatic protons from dimethoxyphenyl at δ 6.8–7.2 ppm, piperazine methylene at δ 2.5–3.5 ppm).
- XRD : For crystalline samples, to validate the nitro group’s spatial orientation, which affects intermolecular interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the final amination step?
Apply Design of Experiments (DoE) to evaluate variables:
- Temperature : Higher temperatures (80–100°C) accelerate amination but risk decomposition.
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require strict anhydrous conditions.
- Catalyst : Pd-based catalysts (e.g., Pd(OAc)₂) can mediate Buchwald-Hartwig couplings for challenging arylaminations. Statistical modeling (e.g., response surface methodology) identifies optimal conditions .
Q. How to resolve contradictions in biological activity data across structural analogs?
Example: If analogs with 2,5-dimethoxyphenyl show inconsistent receptor binding, conduct molecular dynamics simulations to assess conformational flexibility. Compare with experimental IC50 values to determine if steric hindrance (from nitro or benzyl groups) disrupts target engagement. Validate hypotheses via site-directed mutagenesis of the receptor’s binding pocket .
Q. What strategies can elucidate the compound’s metabolic stability in vitro?
- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS.
- CYP inhibition screening : Identify metabolizing enzymes (e.g., CYP3A4) using isoform-specific inhibitors.
- Structural modifications : Replace the nitro group with bioisosteres (e.g., cyano) to reduce oxidative metabolism .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Core modifications : Synthesize analogs with pyrimidine replaced by pyridine or triazine to assess scaffold specificity.
- Substituent variation : Test halogen (Cl, F) or alkoxy (methoxy vs. ethoxy) substitutions on the aryl rings.
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to align electrostatic and hydrophobic features with known active compounds .
Q. What methods are suitable for target identification if the compound shows antiproliferative activity?
- Chemical proteomics : Use a biotinylated analog for pull-down assays coupled with LC-MS/MS to identify binding proteins.
- CRISPR-Cas9 screening : Perform genome-wide knockout screens in cancer cell lines to pinpoint synthetic lethal partners.
- Kinase profiling : Test inhibition against a panel of 100+ kinases to identify off-target effects .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility data for this compound?
- Solvent selection : Use standardized buffers (e.g., PBS pH 7.4, ammonium acetate pH 6.5) for consistency .
- Measurement techniques : Compare shake-flask vs. nephelometry results. If conflicting, validate via HPLC with charged aerosol detection (CAD) to quantify undissolved particles.
Q. Why might biological assays show variable potency across cell lines?
- Membrane permeability : Use Caco-2 monolayers to assess efflux by P-gp (common with nitroaromatics).
- Cellular context : Test in isogenic cell lines (e.g., wild-type vs. p53-null) to identify genetic dependencies.
- Redox environment : The nitro group’s susceptibility to reduction (e.g., by NQO1) may alter activity in hypoxic vs. normoxic conditions .
Methodological Recommendations
- Synthetic protocols : Prefer flow chemistry for exothermic steps (e.g., nitration) to enhance safety and reproducibility .
- Analytical validation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve overlapping signals from complex substituents .
- Biological assays : Include positive controls (e.g., reference dopamine ligands for receptor studies) to benchmark activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
